molecular formula C30H20 B12581850 1-(4-Ethenylphenyl)-6-phenylpyrene CAS No. 643753-67-7

1-(4-Ethenylphenyl)-6-phenylpyrene

Cat. No.: B12581850
CAS No.: 643753-67-7
M. Wt: 380.5 g/mol
InChI Key: XVPFAUJGGFKSQV-UHFFFAOYSA-N
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Description

1-(4-Ethenylphenyl)-6-phenylpyrene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes a pyrene core substituted with a phenyl group and an ethenylphenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethenylphenyl)-6-phenylpyrene typically involves multi-step organic reactions. One common method is the Heck coupling reaction, where a halogenated pyrene derivative reacts with a styrene derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethenylphenyl)-6-phenylpyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the aromatic rings of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

Chemistry: 1-(4-Ethenylphenyl)-6-phenylpyrene is used as a building block in the synthesis of luminescent microporous organic polymers (LMOPs). These polymers have applications in optoelectronic devices and sensors .

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying molecular interactions and developing fluorescent probes.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to intercalate with DNA.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethenylphenyl)-6-phenylpyrene involves its ability to interact with various molecular targets. The compound can intercalate between DNA base pairs, disrupting the DNA structure and affecting cellular processes. Additionally, its aromatic structure allows it to participate in π-π stacking interactions, which are crucial in many biological and chemical processes .

Comparison with Similar Compounds

Uniqueness: 1-(4-Ethenylphenyl)-6-phenylpyrene stands out due to its unique combination of a pyrene core with phenyl and ethenylphenyl substituents. This structure imparts distinct luminescent properties and makes it suitable for applications in optoelectronics and materials science.

Properties

CAS No.

643753-67-7

Molecular Formula

C30H20

Molecular Weight

380.5 g/mol

IUPAC Name

1-(4-ethenylphenyl)-6-phenylpyrene

InChI

InChI=1S/C30H20/c1-2-20-8-10-22(11-9-20)26-17-13-24-14-18-27-25(21-6-4-3-5-7-21)16-12-23-15-19-28(26)30(24)29(23)27/h2-19H,1H2

InChI Key

XVPFAUJGGFKSQV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C6=CC=CC=C6

Origin of Product

United States

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